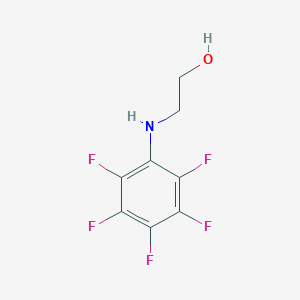

2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol

Descripción

Propiedades

IUPAC Name |

2-(2,3,4,5,6-pentafluoroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-3-4(10)6(12)8(14-1-2-15)7(13)5(3)11/h14-15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWARAODSCTXESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Mechanism

The reaction proceeds via nucleophilic aromatic substitution, where the amine group of hydrazine displaces a fluorine atom on the pentafluorophenyl ring. The use of 1,4-dioxane as a polar aprotic solvent facilitates the reaction by stabilizing the transition state. Key parameters include:

| Parameter | Value |

|---|---|

| Reactants | Pentafluoroaniline, hydrazine |

| Solvent | 1,4-Dioxane |

| Temperature | Not specified (ambient) |

| Yield | 40% |

| Byproducts | 2247-97-4 (24% yield) |

The mechanism likely involves deprotonation of hydrazine to generate a stronger nucleophile (NH₂⁻), which attacks the electron-deficient aromatic ring. The para-fluorine substitution is favored due to the electron-withdrawing effect of the adjacent fluorine atoms, enhancing the ring’s electrophilicity.

Optimization and Scalability Challenges

Solvent Effects

The choice of 1,4-dioxane in the primary method balances solvation and reactivity. Substituting with polar solvents like DMF or DMSO could enhance reaction rates but may increase side reactions due to higher dielectric constants.

Byproduct Formation

The 24% yield of 2247-97-4 (structure unspecified) in the primary route indicates competing pathways, likely involving over-substitution or ring degradation. Purification via recrystallization from aqueous ethanol is critical to isolate the target compound.

Industrial and Environmental Considerations

Cost Analysis

Scaling the reaction to industrial volumes would require recycling 1,4-dioxane and optimizing hydrazine stoichiometry to reduce costs.

Actividad Biológica

2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol is a fluorinated compound that has garnered attention due to its potential biological activities. The presence of multiple fluorine atoms in its structure enhances its lipophilicity and alters its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Weight : 201.14 g/mol

- Functional Groups : Amino group (-NH2), Hydroxyl group (-OH), and Pentafluorophenyl group.

Biological Activity Overview

Research indicates that 2-(2,3,4,5,6-pentafluoroanilino)-1-ethanol exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess significant antimicrobial properties. The pentafluoroaniline moiety may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes.

- Anticancer Properties : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The biological activity of 2-(2,3,4,5,6-pentafluoroanilino)-1-ethanol can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature due to fluorination may allow the compound to integrate into lipid membranes, leading to increased permeability and disruption of cellular integrity.

- Enzyme Inhibition : The amino group in the structure may interact with active sites of enzymes involved in metabolic pathways, inhibiting their function.

- Reactive Oxygen Species (ROS) Generation : Some fluorinated compounds are known to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various fluorinated compounds, 2-(2,3,4,5,6-pentafluoroanilino)-1-ethanol was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with 2-(2,3,4,5,6-pentafluoroanilino)-1-ethanol led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Comparación Con Compuestos Similares

Chemical Identity :

- CAS No.: 1801-15-6

- Molecular Formula: C₈H₆F₅NO

- Molecular Weight : 227.13 g/mol

- Physical Properties : Boiling point: 118°C (at 8 Torr); Density: ~1.577 g/cm³ (predicted); pKa: 14.50 ± 0.10 (predicted) .

Structural Features: The compound consists of an ethanolamine backbone (HO-CH₂-CH₂-NH₂) modified by a pentafluorophenyl group attached to the amino nitrogen. The electron-withdrawing fluorine atoms on the aromatic ring enhance its stability and influence its reactivity in coordination chemistry and supramolecular applications .

Comparison with Structurally Similar Compounds

2-(2,3,5,6-Tetrafluoro-4-iodoanilino)ethanol

- CAS No.: Not specified in evidence.

- Structure : Differs by replacement of one fluorine atom with iodine at the 4-position and absence of the 2-fluoro substituent.

- Key Properties :

- Applications: Demonstrated utility in crystal engineering due to halogen bonding, unlike the pentafluoroanilino compound, which is tailored for metal coordination .

2-(1-Undecyloxy)-1-ethanol Homologues (ROEtOH)

- General Structure: Alkoxy chain (C₇–C₁₃) replaces the pentafluoroanilino group.

- Key Findings :

- Nematicidal Activity : C11OEtOH (undecyloxy) shows 100% efficacy against Bursaphelenchus xylophilus at 100 mg/L, comparable to commercial agents like abamectin .

- Structure-Activity Relationship : Longer alkyl chains (C9–C12) enhance bioactivity, but fluorine substitution in the target compound shifts applications toward coordination chemistry rather than biological activity .

S(-)-1-(Pentafluorophenyl)ethanol

- CAS No.: 104371-20-2

- Molecular Formula : C₈H₅F₅O

- Structure: Pentafluorophenyl group attached to a chiral ethanol moiety (S-configuration).

- Key Differences: The absence of the amino group reduces coordination capability. Chirality enables enantioselective synthesis, unlike the achiral pentafluoroanilinoethanol .

- Applications : Used in asymmetric catalysis and pharmaceutical intermediates .

5-Cyano-1-(2,3,4,5,6-pentafluoroanilino)-2,4-pyrimidinedione

- Structure: The pentafluoroanilino group is part of a pyrimidinedione scaffold with a cyano substituent.

- Key Properties :

Dimethylethanolamine (DMAE)

- CAS No.: 108-01-0

- Structure: Ethanolamine with dimethylamino group (N(CH₃)₂) instead of pentafluoroanilino.

- Key Differences: Basic amino group (pKa ~9.0) contrasts with the weakly basic pentafluoroanilinoethanol (pKa ~14.5) . Applications: DMAE is used in cosmetics and pharmaceuticals, whereas fluorinated derivatives focus on materials science .

Comparative Data Table

Q & A

Basic Question: How can the synthesis of 2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol be optimized for higher yield and purity?

Methodological Answer:

Optimization involves stepwise etherification and controlled stoichiometry. For example, analogous syntheses use precursors like 2-[2-(hydroxyethoxy)ethoxy]ethanol, with catalysts such as Sn(Oct)₂ at elevated temperatures (e.g., 115°C) to drive ring-opening reactions. Post-synthesis purification via HPLC (e.g., using conditions like SQD-FA05) ensures high purity by isolating the target compound (retention time: ~0.81 minutes). Monitoring reaction progress with LCMS (e.g., m/z 1055 [M+H]⁺) aids in identifying intermediates and adjusting reaction parameters .

Basic Question: What analytical techniques are most effective for characterizing 2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol?

Methodological Answer:

A multi-technique approach is critical:

- LCMS/HPLC : Confirms molecular weight (e.g., m/z 1055 [M+H]⁺) and purity (retention time analysis).

- NMR Spectroscopy : ¹H/¹³C-NMR resolves structural details, such as ethanol backbone and pentafluoroanilino substitution patterns.

- TGA/DSC : Evaluates thermal stability and phase transitions.

- GPC : Useful for assessing molecular weight distribution if the compound is polymerized or derivatized .

Advanced Question: How do electronic effects of the pentafluoroanilino group influence the compound's reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing nature of the pentafluoroanilino group deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, it enhances the leaving-group ability in SNAr (nucleophilic aromatic substitution) reactions. Researchers should prioritize activating agents (e.g., Lewis acids) or transition-metal catalysts to facilitate coupling reactions. Computational modeling (DFT) can predict reactive sites and guide experimental design .

Advanced Question: What strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies in NMR or LCMS data often arise from solvent effects, impurities, or tautomerism. To resolve these:

- Use deuterated solvents for NMR to avoid peak splitting.

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography.

- Compare data with structurally similar compounds, such as (S)-(-)-1-(pentafluorophenyl)ethanol, to identify systematic errors .

Advanced Question: How can 2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol be applied in designing functional polymers?

Methodological Answer:

The compound’s hydroxyl and aromatic amine groups make it a potential initiator or monomer in ring-opening polymerization (ROP). For example, analogous ethanol derivatives have been used to synthesize poly(ε-caprolactone) with tunable arm lengths. Key steps include:

- Initiator synthesis via Sn(Oct)₂-catalyzed ROP.

- Characterization of polymer thermal properties (TGA/DSC) and molecular weight (GPC).

- Functionalization for biomedical applications (e.g., drug delivery) .

Advanced Question: What are the challenges in synthesizing derivatives via amide coupling, and how can they be addressed?

Methodological Answer:

Steric hindrance from the pentafluoroanilino group can limit coupling efficiency. Solutions include:

- Using bulky coupling agents (e.g., HATU or EDCI) to improve activation.

- Optimizing solvent polarity (e.g., DMF or THF) to enhance reagent solubility.

- Employing microwave-assisted synthesis to reduce reaction time and improve yield.

Validate success via FTIR (amide bond confirmation) and ¹⁹F-NMR (monitoring fluorine environments) .

Advanced Question: How does the pentafluoroanilino group affect the compound’s stability under acidic or basic conditions?

Methodological Answer:

The strong electron-withdrawing effect of fluorine substituents increases hydrolytic stability in acidic conditions but may promote decomposition under strong bases due to deprotonation of the ethanol moiety. Accelerated stability studies (e.g., pH 1–14 at 40–60°C) with HPLC monitoring are recommended. Protective groups (e.g., silyl ethers) can stabilize the hydroxyl group during derivatization .

Advanced Question: What computational tools are effective for predicting the compound’s spectroscopic signatures?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict NMR chemical shifts and IR vibrational frequencies with high accuracy. Software like Gaussian or ORCA can simulate spectra, while databases like NIST Chemistry WebBook provide reference data for validation. Compare computed results with experimental ¹⁹F-NMR to refine models .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.